molecular formula C23H23NO2 B5691101 N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide

N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide

Cat. No.: B5691101
M. Wt: 345.4 g/mol
InChI Key: NFIPMVZVFGSQKU-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a 3-ethylphenoxy group attached to the acetamide moiety

Properties

IUPAC Name

N-benzhydryl-2-(3-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-18-10-9-15-21(16-18)26-17-22(25)24-23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,23H,2,17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIPMVZVFGSQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide typically involves the following steps:

    Formation of the 3-ethylphenoxyacetic acid: This can be achieved by reacting 3-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to the acyl chloride: The 3-ethylphenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation reaction: The acyl chloride is reacted with diphenylmethylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide can be compared with other similar compounds such as:

    N-(diphenylmethyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with a different position of the ethyl group.

    N-(diphenylmethyl)-2-(3-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(diphenylmethyl)-2-(3-phenoxy)acetamide: Lacks the ethyl group, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

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